

(S)-LTGO-33: A Technical Overview of a Novel NaV1.8 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	(S)-LTGO-33	
Cat. No.:	B15590907	Get Quote

(S)-LTGO-33 is a potent and selective small molecule inhibitor of the voltage-gated sodium channel NaV1.8.[1][2][3] Its unique mechanism of action and high selectivity make it a significant compound in the research and development of novel analgesics for pain disorders. [2][4][5] This technical guide provides a comprehensive summary of its chemical structure, properties, and pharmacological profile for researchers, scientists, and drug development professionals.

Chemical Identity and Physicochemical Properties

(S)-LTGO-33 is identified by the IUPAC name 2-(4-fluoro-2-methylphenoxy)-N-[3-(methylsulfonimidoyl)phenyl]-5-(trifluoromethyl)pyridine-3-carboxamide and CAS number 2834106-06-6.[1][6][7][8] The tables below summarize its key chemical and physical properties.

Table 1: Chemical Identifiers for (S)-LTGO-33



Identifier	Value	Reference
IUPAC Name	2-(4-fluoro-2-methylphenoxy)- N-[3- (methylsulfonimidoyl)phenyl]-5- (trifluoromethyl)pyridine-3- carboxamide	[7]
CAS Number	2834106-06-6	[1][6][8]
Chemical Formula	C21H17F4N3O3S	[1][6][7]
SMILES	CINVALID-LINK(=N)=O	[6]

Table 2: Physicochemical Properties of (S)-LTGO-33

Property	Value	Reference
Molecular Weight	467.44 g/mol	[1][6][7]
Exact Mass	467.09267523 Da	[7]
Appearance	Solid	[9]
Purity	Typically >98% (by HPLC)	[6][9]
Solubility	DMSO: 93 mg/mL; Ethanol: 23 mg/mL; Water: Insoluble	[1]
Storage	-20°C as a solid powder	[1]
XLogP3-AA	5.4	[7]
Hydrogen Bond Donors	2	[7]
Hydrogen Bond Acceptors	9	[7]

Pharmacology and Biological Activity

(S)-LTGO-33 is a highly selective inhibitor of NaV1.8, a sodium channel subtype that is preferentially expressed in peripheral pain-sensing neurons (nociceptors) and is a genetically and pharmacologically validated target for pain treatment.[2][5]

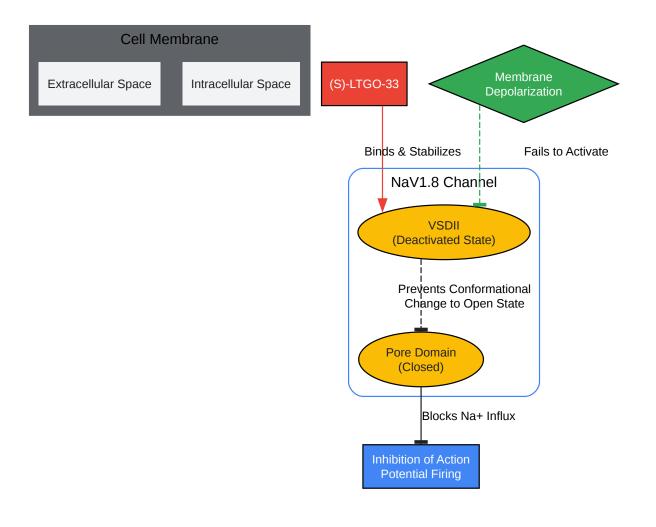


Mechanism of Action

The inhibitory mechanism of **(S)-LTGO-33** is distinct from previously reported NaV1.8 inhibitors. Key features include:

- State-Independent Inhibition: It shows similar nanomolar potency against NaV1.8 channels in both the closed (resting) and inactivated states.[1][2][3] This contrasts with many other inhibitors that preferentially target the inactivated state.
- Novel Binding Site: Through chimeric and mutagenesis studies, the binding site has been identified as the extracellular cleft of the second voltage-sensing domain (VSDII).[2][5][10]
- Stabilization of Deactivated State: By binding to VSDII, **(S)-LTGO-33** stabilizes the channel in a deactivated conformation.[2][3][5] This prevents the channel from opening in response to membrane depolarization, thereby inhibiting action potential firing in human dorsal root ganglia (DRG) neurons.[2][3]





Click to download full resolution via product page

Caption: **(S)-LTGO-33** stabilizes the VSDII in a deactivated state, preventing channel opening.

Potency and Selectivity

(S)-LTGO-33 demonstrates potent inhibition of human NaV1.8 and remarkable selectivity over other sodium channel isoforms, which is crucial for avoiding adverse effects associated with non-selective sodium channel blockade.

Table 3: Inhibitory Potency (IC50) of (S)-LTGO-33 on NaV1.8



Target/System	IC50 Value	Notes	Reference
Human NaV1.8 (hNaV1.8)	44 nM	Recombinantly expressed	[9]
hNaV1.8 (Closed State)	33 nM	[3][11]	
hNaV1.8 (Inactivated State)	24 nM	[3][11]	
Human DRG Neurons	110-120 nM	Native tetrodotoxin- resistant (TTX-R) currents	[3][11]
Cynomolgus Monkey DRG	100 nM	Native TTX-R currents	[3][11]
Dog, Rat, and Mouse DRG	>10 µM	Exhibits significant species specificity	[3][11]
Other Human NaV Isoforms	>600-fold less potent	High selectivity against NaV1.1-1.7 and NaV1.9	[1][2][3][4]

The compound is equally effective against wild-type NaV1.8 and multiple variants associated with human pain disorders.[2][6][9]

Key Experimental Protocols

The pharmacological profile of **(S)-LTGO-33** was established using state-of-the-art electrophysiological and molecular biology techniques.

Whole-Cell Patch Clamp Electrophysiology

This was the primary method used to quantify the inhibitory effects of **(S)-LTGO-33** on sodium channel function.

 Objective: To measure NaV1.8 currents in response to controlled voltage changes and determine the potency and mechanism of inhibition by (S)-LTGO-33.

Foundational & Exploratory

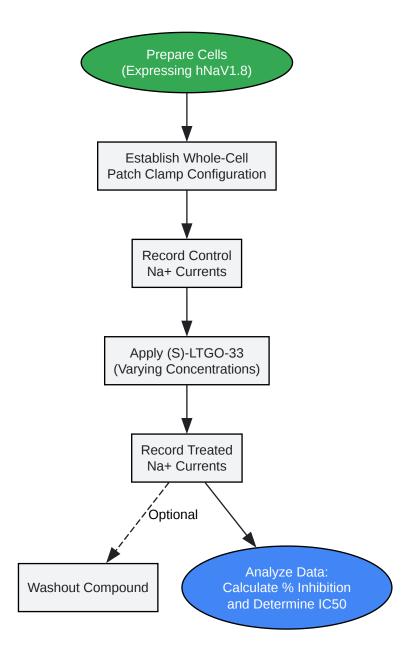




· Methodology:

- Cell Preparation: Human NaV1.8 channels were expressed in cell lines (e.g., HEK293, ND7/23) or native currents were recorded from dissociated DRG neurons.[10]
- Recording: Using a glass micropipette, a high-resistance seal was formed with the cell membrane, and the membrane patch was ruptured to achieve a whole-cell configuration.
- Voltage Clamp: The cell's membrane potential was held at a specific voltage (e.g., -80 mV). A series of depolarizing voltage steps were then applied to activate the NaV1.8 channels, eliciting an inward sodium current.
- Compound Application: (S)-LTGO-33 was applied to the cells at various concentrations via the external recording solution.
- Data Acquisition: The peak sodium current was measured before and after drug application. The percentage of inhibition at each concentration was used to construct a dose-response curve and calculate the IC50 value. All experiments were conducted at a physiological temperature of 37°C.[12]





Click to download full resolution via product page

Caption: A simplified workflow for electrophysiological characterization of (S)-LTGO-33.

Site-Directed Mutagenesis

To identify the binding site, molecular biology techniques were used to create chimeric channels and point mutations.

 Objective: To locate the specific domain and amino acid residues on the NaV1.8 channel that are critical for the inhibitory action of (S)-LTGO-33.



Methodology:

- Chimeragenesis: Since (S)-LTGO-33 is significantly less potent on rodent NaV1.8,
 chimeric channels were created by swapping domains between the human and rat NaV1.8 proteins.[10]
- Mutagenesis: Once the VSDII domain was implicated, specific amino acid residues within this region were altered (mutated).[10]
- Functional Analysis: The inhibitory effect of (S)-LTGO-33 was tested on these modified channels using whole-cell patch clamp. A significant loss of potency indicated that the mutated residue is a key component of the drug's binding site.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. selleckchem.com [selleckchem.com]
- 2. Pharmacologic Characterization of LTGO-33, a Selective Small Molecule Inhibitor of the Voltage-Gated Sodium Channel NaV1.8 with a Unique Mechanism of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. drughunter.com [drughunter.com]
- 5. Making sure you're not a bot! [nanion.de]
- 6. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 7. (S)-Ltgo-33 | C21H17F4N3O3S | CID 172005874 PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. abmole.com [abmole.com]
- 9. LTGO-33 | NaV1.8 inhibitor | Probechem Biochemicals [probechem.com]
- 10. posters.worldcongress2024.org [posters.worldcongress2024.org]
- 11. file.medchemexpress.com [file.medchemexpress.com]



- 12. rupress.org [rupress.org]
- To cite this document: BenchChem. [(S)-LTGO-33: A Technical Overview of a Novel NaV1.8 Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15590907#s-ltgo-33-chemical-structure-and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com